molecular formula C23H26N2O4 B5006856 4-(cinchonan-9-yloxy)-4-oxobutanoic acid

4-(cinchonan-9-yloxy)-4-oxobutanoic acid

Cat. No.: B5006856
M. Wt: 394.5 g/mol
InChI Key: PONBXSSHHMVDIH-UHFFFAOYSA-N
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Description

4-(cinchonan-9-yloxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.18925731 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

  • Aldol Addition : The asymmetric synthesis of ethyl 4-aryl-3-azido-2-hydroxy-2-methyl-4-oxobutanoates via cinchona organocatalyst induced aldol addition of α-azido ketones to ethyl pyruvate has been developed. This synthesis yields tetrafunctionalized synthons with high enantioselectivities and diastereoselectivities (Okumuş, Tanyeli, & Demir, 2014).
  • Mannich Reaction : Organocatalytic asymmetric Mannich reactions using Cinchona alkaloids have been studied, leading to the synthesis of O-ethyl tetronic acid derivatives with high enantioselectivities. These products can be further converted to heteroatomic mimics of prostaglandins (Luo et al., 2011).

Spectroscopic and Structural Investigations

  • Vibrational and Structural Analysis : Studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been conducted using various spectroscopic methods, revealing insights into molecular structure and hyperpolarizability, which are essential for understanding the properties of such molecules (Raju et al., 2015).

Molecular Docking and Biological Activities

  • Molecular Docking Studies : Research on dichlorophenyl amino methylidene 4-oxobutanoic acid derivatives includes molecular docking and vibrational studies, indicating their potential in inhibiting Placenta growth factor (PIGF-1) and possessing good biological activities (Vanasundari et al., 2018).

Antioxidant Properties

  • Antioxidant Studies : Investigations into 4-hydroxycoumarin derivatives, which include 4-oxobutanoic acid structures, have shown that they possess antioxidant properties, demonstrated through in vitro tests in hypochlorous systems (Stanchev et al., 2009).

Crystallization and Polymorphism

  • Crystallization Behavior : The crystallization behavior of polymorphic mixtures of 4-oxobutanoic acid derivatives like MPPO has been studied, providing insights into polymorphic compositions and crystallization conditions (Nakata et al., 2009).

Chemical Synthesis

  • Synthesis of Pharmaceutical Agents : Procedures have been developed for the synthesis of pharmaceutical agents like esonarimod, involving 4-oxobutanoic acid derivatives, demonstrating practical and efficient methods for drug synthesis (Noguchi et al., 2002).

Nonlinear Optical Application

  • Nonlinear Optical Crystals : The growth and characterization of novel semi-organometallic nonlinear optical crystals containing 4-oxobutanoic acid structures have been explored, highlighting their potential in optoelectronic applications (Vinoth et al., 2020).

Properties

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethoxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-2-15-14-25-12-10-16(15)13-20(25)23(29-22(28)8-7-21(26)27)18-9-11-24-19-6-4-3-5-17(18)19/h2-6,9,11,15-16,20,23H,1,7-8,10,12-14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONBXSSHHMVDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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